molecular formula C27H55N17O6S B14257101 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine CAS No. 310455-49-3

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine

Cat. No.: B14257101
CAS No.: 310455-49-3
M. Wt: 745.9 g/mol
InChI Key: LRUONHJKDFXXGC-ATIWLJMLSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine is a complex organic compound that features multiple diaminomethylidene groups attached to L-ornithine and L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine involves multiple steps, typically starting with the protection of functional groups on L-ornithine and L-cysteine. The diaminomethylidene groups are introduced through reactions with appropriate reagents under controlled conditions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include steps for the protection and deprotection of functional groups, introduction of diaminomethylidene groups, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced forms of the compound.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine is unique due to its multiple diaminomethylidene groups and the presence of both L-ornithine and L-cysteine. This structure provides distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

310455-49-3

Molecular Formula

C27H55N17O6S

Molecular Weight

745.9 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C27H55N17O6S/c28-14(5-1-9-37-24(29)30)19(45)41-15(6-2-10-38-25(31)32)20(46)42-16(7-3-11-39-26(33)34)21(47)43-17(8-4-12-40-27(35)36)22(48)44-18(13-51)23(49)50/h14-18,51H,1-13,28H2,(H,41,45)(H,42,46)(H,43,47)(H,44,48)(H,49,50)(H4,29,30,37)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

LRUONHJKDFXXGC-ATIWLJMLSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)N)CN=C(N)N

Origin of Product

United States

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